molecular formula C19H18O5 B528071 (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B528071
M. Wt: 326.3 g/mol
InChI Key: ISIMGBQRFXXNON-FCXRPNKRSA-N
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Description

FLLL11 is a curcumin analogue, exhibiting enhanced growth-suppressive activity and inhibiting AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells.

Scientific Research Applications

Cytotoxic Activities

1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its derivatives have been studied for their cytotoxic activities. Aminomethyl derivatives of this compound, designed as new cytotoxins, showed significant cytotoxic activities against various neoplasms and carcinoma cells. They exhibited low CC50 values in the micromolar range against HL-60 neoplasms and HSC carcinoma cells. Notably, these compounds demonstrated tumor-selectivity, being more effective against malignant cells compared to non-malignant cells (Ö. Yerdelen et al., 2015).

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties. Studies on bis-chalcone derivatives, including 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one, revealed their potential in optical applications. These compounds demonstrated significant second harmonic generation (SHG) conversion efficiencies and effective third-order susceptibility, indicating their potential as optical limiting materials (Shettigar et al., 2006).

Crystallographic Studies

Crystal structure analysis of related compounds has provided insights into molecular interactions and network formations. For instance, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, a related compound, exhibits a network of C—H⋯O, N—H⋯S, and C—H⋯π interactions in its crystal structure (Tawfeeq et al., 2019).

Antitumor Potential

Various studies have explored the antitumor potential of derivatives of this compound. For example, structure-activity relationship studies of C5-curcuminoids, which include analogues of 1,5-bis(4-hydroxy-3-methoxyphenyl)-penta-(1E,4E)-1,4-dien-3-one, have shown their efficacy against human colon cancer cell lines. These studies are pivotal for the development of novel cancer chemotherapeutics (Yamakoshi et al., 2010).

Photoinitiation Abilities

The compound's derivatives have also been studied for their photoinitiation abilities. For instance, derivatives like 1,5-bis(4-methoxyphenyl)-3-methyl-pentaaza-1,4-diene demonstrated high initiation capacity in radical polymerization of vinyl monomers, indicating their potential in material science applications (Novikova et al., 2002).

properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+

InChI Key

ISIMGBQRFXXNON-FCXRPNKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one
hylin

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one (20j, 0.41 g, 10.0 mmol) was stirred in methanol (50 ml) for 15 min at 50° C. Concentrated hydrochloric acid (1 drop) was added and the solution stirred for 3 hr at 50° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a semi-solid. The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane to give 0.31 g (96%) of a yellow solid: mp 84-86° C. [expected mp 82-83° C.]; 1H NMR: δ 3.89 (s, 6H), 6.87 (d, 2H, J=8.4 Hz), 6.88 (d, 2H, J=15.9 Hz), 7.10 (m, 4H), 7.62 (d, 2H, J=15.9 Hz); 13C NMR: δ 56.1, 109.8, 114.8, 123.3, 123.4, 127.5, 143.0, 146.8, 148.1, 188.6.
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

From vanillin and acetone in a 2:1 molar rate in acid medium, in temperatures that changes between 25 and 60° C., under ultrasonic irradiation conditions in a range from 25 to 40 KHz for a period of 1 to 3 hours further putting the reacted mixture into water/ice until producing the raw product, which dissolves in a solution of sodium hydroxide or potassium hydroxide (between 10-30%) being filtered; the filtrated is treated with hydrochloric acid or sulphuric acid from a concentration between 10-30%, the obtained product being filtered again, finally it is washed with distillated water until obtaining a neutral pH, this operation being repeated until the total purification of the product, not being necessary to perform a new purification of the compound using other procedures such as recrystallization or chromatographic column (the purity was determined by means of the HPLC technique):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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